

Spectroscopic Data of 2-Fluoro-5-iodophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Fluoro-5-iodophenylboronic acid*

Cat. No.: *B1340011*

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Introduction

2-Fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid of significant interest in organic synthesis, particularly as a building block in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-iodophenylboronic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide combines data from closely related analogs, predicted spectral characteristics, and detailed, generalized experimental protocols for its analysis.

Compound Information:

Property	Value
IUPAC Name	(2-Fluoro-5-iodophenyl)boronic acid
CAS Number	866683-41-2[1]
Molecular Formula	C ₆ H ₅ BFIO ₂ [1]
Molecular Weight	265.82 g/mol [1]
Appearance	Off-white to light yellow solid
Melting Point	>230 °C

Spectroscopic Data

Comprehensive, experimentally-derived public spectroscopic data for **2-Fluoro-5-iodophenylboronic acid** is not readily available. Therefore, the following sections provide predicted data and data from the closely related analog, 2-fluorophenylboronic acid, to serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-Fluoro-5-iodophenylboronic acid**, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be the primary techniques used for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl protons will typically appear as a broad singlet, and their chemical shift is highly dependent on concentration, solvent, and water content. In some cases, these protons may exchange with deuterium from the solvent and not be observed.

Reference Data: ¹H NMR of 2-Fluorophenylboronic acid in DMSO-d₆

While specific data for the iodo-substituted compound is unavailable, the spectrum of 2-fluorophenylboronic acid provides a useful comparison.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.1	br s	B(OH) ₂
~7.6-7.8	m	Ar-H
~7.1-7.4	m	Ar-H

Note: The presence of the electron-withdrawing iodine atom at the 5-position in **2-Fluoro-5-iodophenylboronic acid** is expected to shift the signals of the adjacent aromatic protons downfield compared to 2-fluorophenylboronic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six aromatic carbons. The carbon attached to the boron atom may appear as a broad signal. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants, and smaller couplings may be observed for carbons two or three bonds away.

Predicted ¹³C NMR Data for **2-Fluoro-5-iodophenylboronic acid**

Chemical Shift (δ) ppm	Multiplicity (due to ^{19}F coupling)	Assignment
~160-165	d	C-F
~140-145	d	C-H
~130-135	s	C-B
~125-130	d	C-H
~115-120	d	C-H
~90-95	s	C-I

Note: The carbon attached to iodine will be significantly shielded (shifted upfield) compared to the other aromatic carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data for **2-Fluoro-5-iodophenylboronic acid**

Chemical Shift (δ) ppm (Referenced to CFCl_3)	Multiplicity
-110 to -120	m

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum should display a single, broad signal characteristic of a trigonal planar boronic acid.

Predicted ¹¹B NMR Data for **2-Fluoro-5-iodophenylboronic acid**

Chemical Shift (δ) ppm
~28-33

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include the O-H stretch of the boronic acid, B-O stretching, and C-H and C=C stretching of the aromatic ring.

Reference Data: Key IR Absorptions for Phenylboronic Acids

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Hydrogen-bonded) ^[2]
~3050	Medium	Aromatic C-H Stretch
~1600, ~1470	Medium	Aromatic C=C Stretch
1380-1320	Strong	B-O Stretch
~1100	Strong	C-F Stretch
~800-700	Strong	C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **2-Fluoro-5-iodophenylboronic acid**, a key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of iodine.

Predicted Mass Spectrometry Data for **2-Fluoro-5-iodophenylboronic acid**

m/z	Interpretation
266	[M+H] ⁺ (most abundant isotope)
248	[M+H - H ₂ O] ⁺

Note: The mass spectrum will show a characteristic isotopic pattern for a compound containing one iodine atom.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of arylboronic acids, which can be readily adapted for **2-Fluoro-5-iodophenylboronic acid**.

NMR Sample Preparation

- Weigh approximately 10-20 mg of the solid **2-Fluoro-5-iodophenylboronic acid**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Arylboronic acids can sometimes form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like Methanol-d₄ can help to break up these oligomers.[3]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube and invert several times to ensure a homogenous solution.



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NMR Sample Preparation Workflow

FTIR Sample Preparation (KBr Pellet Method)

- Place approximately 1-2 mg of **2-Fluoro-5-iodophenylboronic acid** into a clean, dry agate mortar.
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4][5][6]
- Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[4][5][6]
- Transfer a portion of the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.



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FTIR KBr Pellet Preparation Workflow

Mass Spectrometry Sample Preparation (LC-MS)

- Prepare a stock solution of **2-Fluoro-5-iodophenylboronic acid** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase or a compatible solvent system.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
- Transfer the filtered solution to an appropriate autosampler vial.

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LC-MS Sample Preparation and Analysis Workflow

Conclusion

While direct experimental spectroscopic data for **2-Fluoro-5-iodophenylboronic acid** is not widely published, this guide provides a comprehensive overview based on predicted values and data from closely related analogs. The detailed experimental protocols offer a solid foundation for researchers to obtain high-quality spectroscopic data for this important synthetic building block. The provided information will aid in the structural confirmation, purity assessment, and further application of **2-Fluoro-5-iodophenylboronic acid** in research and development.

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